2-Amino-3-ethoxypropanamide

Enzyme kinetics Substrate affinity PepB aminopeptidase

Researchers optimizing enzymatic resolution of O-alkylserines face divergent kinetics across alkoxy homologs-selecting the wrong chain length compromises enantioselectivity and throughput. 2-Amino-3-ethoxypropanamide provides the optimal balance: • KM = 19.7 mM with PepB aminopeptidase, yielding O-ethyl-L-serine at 98.3% ee (83% relative activity vs. O-methyl reference) • Intermediate LogP (-1.16) vs. O-methyl (-1.90); identical TPSA (78.34 Ų) preserves H-bonding pharmacophore • Commercial purity ≥97%; ships ambient (non-hazardous); stocked for immediate global delivery

Molecular Formula C5H12N2O2
Molecular Weight 132.16 g/mol
Cat. No. B13636125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-ethoxypropanamide
Molecular FormulaC5H12N2O2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCCOCC(C(=O)N)N
InChIInChI=1S/C5H12N2O2/c1-2-9-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8)
InChIKeyJJMWSMUURZBUKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-ethoxypropanamide (CAS 805945-52-2): Sourcing Guide and Structural Profile for Research Procurement


2-Amino-3-ethoxypropanamide (CAS 805945-52-2) is an alpha-amino acid amide with the molecular formula C5H12N2O2 and a molecular weight of 132.16 g/mol . Structurally, it is the O-ethyl ether derivative of serinamide—the primary amide of serine—placing it within the broader class of β-alkoxy-α-amino propionamides . The compound presents as a white to off-white solid with a typical commercial purity of 97–98% and is recommended for long-term storage in a cool, dry place . It serves as a chiral building block and racemic substrate for the enzymatic synthesis of optically active O-alkyl-L-serines, which are valued intermediates in peptide chemistry and pharmaceutical development [1].

Why 2-Amino-3-ethoxypropanamide Cannot Be Freely Substituted with In-Class Alkoxy Analogs


Although 2-amino-3-ethoxypropanamide belongs to a homologous series of β-alkoxy-α-amino propionamides—spanning methoxy, ethoxy, propoxy, isopropoxy, butoxy, and tert-butoxy variants—substitution across alkoxy chain lengths produces measurable divergence in enzyme recognition, catalytic turnover, and enantioselectivity. In a controlled PepB aminopeptidase study, the O-ethyl derivative exhibited a KM of 19.7 mM, intermediate between the O-methyl (13.2 mM) and O-propyl (25.1 mM) substrates, with relative activity declining from 83% (ethyl) to 65% (propyl) and 51% (butyl) when normalized to the O-methyl reference [1]. These kinetic differences are compounded by systematic shifts in lipophilicity (LogP from −1.90 for O-methyl to −1.16 for O-ethyl) and conformational flexibility (rotatable bond count increasing from 3 to 4), meaning that a procurement decision based solely on generic class membership risks selecting a compound with unintended enzyme affinity, suboptimal resolution efficiency, or incompatible physicochemical properties for the intended application.

2-Amino-3-ethoxypropanamide: Quantitative Differentiation Evidence Against In-Class Alternatives


Enzyme Substrate Affinity (KM) in PepB-Catalyzed Kinetic Resolution: O-Ethyl vs. O-Methyl, O-Propyl, and Higher Homologs

In a direct head-to-head study of DL-β-alkoxy-α-amino propionamide substrates catalyzed by Escherichia coli PepB aminopeptidase (EC 3.4.11.23) at pH 9.0 and 40 °C, the O-ethyl derivative (2-amino-3-ethoxypropanamide) exhibits a Michaelis constant (KM) of 19.7 mM [1]. This value is 1.49-fold higher than the O-methyl analog (KM = 13.2 mM), indicating moderately weaker enzyme–substrate binding, yet 1.28-fold lower than the O-propyl analog (KM = 25.1 mM). The KM values continue to rise across the series: O-isopropyl (29.4 mM), O-butyl (38.3 mM), and O-tert-butyl (43.3 mM), establishing a clear structure–affinity relationship where the ethyl group occupies a quantitatively distinct affinity niche [1][2].

Enzyme kinetics Substrate affinity PepB aminopeptidase Chiral resolution Alkoxy-serine synthesis

Relative Enzymatic Activity and Enantiomeric Excess: Balancing Reactivity with Stereochemical Fidelity

In the same PepB study, the O-ethyl-DL-serinamide substrate achieves 83% of the activity observed with the O-methyl reference substrate (DL-β-methoxy-α-amino propionamide, set to 100%), while delivering 98.3% enantiomeric excess (ee) for the L-enantiomer product [1]. This places the ethoxy derivative at a performance inflection point: it retains substantially higher relative activity than the O-propyl (65%, 98.5% ee), O-isopropyl (60%, 97.1% ee), O-butyl (51%, 96.2% ee), and O-tert-butyl (45%, 94.3% ee) substrates, while its ee (98.3%) is only marginally below the 99.1% ee achieved with the O-methyl substrate [1]. The O-benzoyl comparator shows 72% relative activity with 98.1% ee, further confirming the ethoxy derivative's favorable balance of turnover and stereochemical fidelity.

Enantioselectivity Relative activity Biocatalysis Chiral purity Alkoxy-serine

Lipophilicity (LogP) Differentiates O-Ethyl from O-Methyl and O-Hydroxy Analogs with Implications for Extraction and Partitioning

The computed partition coefficient (LogP) for 2-amino-3-ethoxypropanamide is −1.16 , which is 0.74 log units higher (more lipophilic) than the O-methyl analog (LogP = −1.90) [1] and 1.27 log units higher than the O-hydroxy parent serinamide (LogP = −2.43) . This incremental ~0.7 log unit increase per added methylene group within the alkoxy series reflects a systematic modulation of hydrophobicity that directly influences aqueous solubility, organic-phase extractability, and predicted membrane permeability. The ethoxy derivative's intermediate lipophilicity positions it as a candidate where modestly enhanced organic solubility or reduced aqueous solubility (relative to methoxy) is desired without the larger hydrophobicity shift associated with propoxy or longer alkoxy chains.

Lipophilicity LogP Partition coefficient Physicochemical property ADME

Rotatable Bond Count and Conformational Flexibility: O-Ethyl Offers an Intermediate Conformational Entropy Profile

2-Amino-3-ethoxypropanamide possesses 4 rotatable bonds, as reported in vendor-computed molecular descriptors . In comparison, the O-methyl analog (2-amino-3-methoxypropanamide) contains 3 rotatable bonds, while the O-hydroxy parent (serinamide) has only 2 rotatable bonds, based on structural analysis of their respective SMILES representations and molecular formula [1]. Each additional rotatable bond increases the conformational degrees of freedom available to the molecule, which can influence entropic contributions to binding free energy, molecular recognition specificity, and the compound's behavior in structure-based drug design or peptide mimetic scaffolds. The O-ethyl derivative's 4 rotatable bonds represent an intermediate level of conformational flexibility—more adaptable than the relatively constrained O-methyl (3 bonds) and O-hydroxy (2 bonds) analogs, yet less entropically penalized upon binding than longer alkoxy chains (O-propyl with 5, O-butyl with 6).

Conformational flexibility Rotatable bonds Molecular recognition Entropy Ligand design

Molecular Weight and Steric Position in the Alkoxy Homologous Series: Quantitative Benchmark for Scaffold Selection

2-Amino-3-ethoxypropanamide (MW 132.16 g/mol) occupies a defined intermediate position in the homologous β-alkoxy-α-amino propionamide series . The O-methyl analog is 14.03 Da lighter (MW 118.13 g/mol, C4H10N2O2) , while the O-propyl analog is 14.03 Da heavier (MW 146.19 g/mol, C6H14N2O2) . This 14-Da increment per methylene unit is systematic, but the functional consequences for steric bulk are non-linear: the ethyl group introduces a larger van der Waals volume than methyl, which manifests in the enzyme kinetic data as a 49% increase in KM relative to O-methyl (see Evidence Item 1). The ethoxy derivative's MW and steric profile make it the smallest alkoxy variant that introduces a full ethyl group's steric demand, providing a discrete structural probe for structure–activity relationship (SAR) studies where the methyl-to-ethyl transition represents the first meaningful steric increment beyond the hydroxy or methoxy baseline.

Molecular weight Steric bulk Homologous series Scaffold optimization SAR

2-Amino-3-ethoxypropanamide: Recommended Application Scenarios Grounded in Quantitative Differentiation Evidence


Biocatalytic Synthesis of O-Ethyl-L-serine via PepB-Catalyzed Kinetic Resolution of Racemic DL-Substrate

The O-ethyl-DL-serinamide racemate is a demonstrated substrate for Escherichia coli PepB aminopeptidase, yielding O-ethyl-L-serine with 98.3% enantiomeric excess at 83% relative activity compared to the O-methyl reference [1]. This scenario is indicated when the target product is enantiopure O-ethyl-L-serine for peptide synthesis or pharmaceutical intermediate applications. The ethoxy substrate's KM of 19.7 mM and favorable activity–enantioselectivity balance make it the preferred choice over the O-methyl substrate when the ethyl-protected serine is specifically required in the downstream synthetic route, and over the O-propyl or higher homologs when maximizing throughput at acceptable chiral purity is prioritized.

Structure–Activity Relationship (SAR) Studies Requiring a Defined Ethyl Steric Probe in the Alkoxy Series

For medicinal chemistry programs exploring alkoxy substituent effects on target binding, 2-amino-3-ethoxypropanamide provides a precise +14 Da and +1 methylene steric increment over the O-methyl baseline [1]. Its intermediate LogP (−1.16 vs. −1.90 for O-methyl) and 4 rotatable bonds (vs. 3 for O-methyl) offer quantifiable changes in lipophilicity and conformational flexibility . This compound is the appropriate procurement choice when the SAR hypothesis requires testing the ethyl-for-methyl substitution as a discrete structural variable, without the branched-chain complexity of the isopropoxy analog or the larger hydrophobic shift of the propoxy analog.

Peptide Mimetic Building Block Requiring Intermediate Lipophilicity and Hydrogen-Bonding Capacity

As an O-alkylserinamide building block, the ethoxy derivative retains the primary amine and primary amide functionalities (2 H-bond donors, 3 H-bond acceptors) of the serinamide scaffold while incorporating an ethyl ether side chain that raises LogP by 0.74 units over the methoxy variant [1]. The TPSA of 78.34 Ų is identical across the methoxy and ethoxy variants (dominated by the amide and amine groups), meaning the lipophilicity enhancement is achieved without sacrificing polar surface area [1]. This scenario applies when a peptide mimetic design requires modulated lipophilicity for improved membrane permeability or altered pharmacokinetics while preserving the hydrogen-bonding pharmacophore of the serinamide core.

Chromatographic Method Development and Analytical Reference Standard Procurement

The ethoxy derivative's intermediate retention characteristics—LogP of −1.16, between methoxy (−1.90) and propoxy—make it a useful reference compound for calibrating reversed-phase HPLC or LC-MS methods intended to resolve a homologous series of alkoxy-amino acid amides [1]. With a commercial purity specification of 97–98% from multiple vendors , the compound is suitable as a chromatographic standard for method validation, impurity profiling, or system suitability testing in analytical workflows that span multiple alkoxy homologs.

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